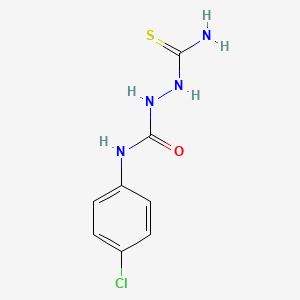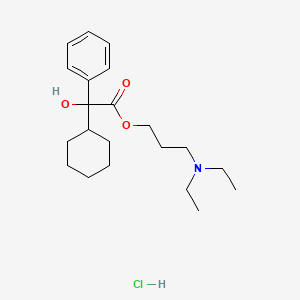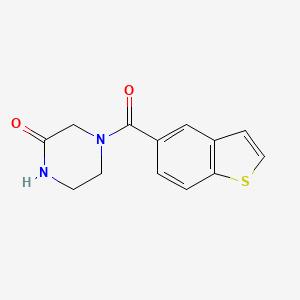![molecular formula C15H13BrN2O B4883825 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule is a member of the pyridinylaminopropenone family and has been shown to have promising effects on various biological pathways.
Scientific Research Applications
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects on various biological pathways, including inflammation, cancer, and neurological disorders. 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been identified as a potent inhibitor of the transcription factor NF-κB, which plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been shown to reduce inflammation in various disease models, including rheumatoid arthritis and inflammatory bowel disease.
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has also been shown to have potential anti-cancer effects. It has been identified as a selective inhibitor of the protein kinase CK2, which plays a critical role in the regulation of cell growth and survival. Inhibition of CK2 by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been shown to induce apoptosis in cancer cells and reduce tumor growth in various preclinical models.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one involves the inhibition of specific biological pathways. As mentioned earlier, 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one is a potent inhibitor of NF-κB and CK2. Inhibition of NF-κB by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one reduces the transcription of pro-inflammatory genes, leading to a reduction in inflammation. Inhibition of CK2 by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one induces apoptosis in cancer cells and reduces tumor growth.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects. Inhibition of NF-κB by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Inhibition of CK2 by 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one induces apoptosis in cancer cells and reduces tumor growth. 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one has also been shown to have potential neuroprotective effects. It has been identified as a selective inhibitor of the protein kinase DYRK1A, which plays a critical role in the regulation of neuronal development and function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in lab experiments include its potent inhibitory effects on specific biological pathways, its selectivity for specific targets, and its potential therapeutic applications. The limitations of using 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one. One potential direction is the development of more potent and selective inhibitors of specific biological pathways, such as NF-κB and CK2. Another potential direction is the investigation of the potential therapeutic applications of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in various disease models, including cancer, inflammation, and neurological disorders. Additionally, the potential off-target effects of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one should be further investigated to ensure its safety and efficacy in clinical settings.
Conclusion
In conclusion, 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one, or 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have promising effects on various biological pathways, including inflammation, cancer, and neurological disorders. The synthesis method of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one involves the reaction of 4-bromoacetophenone and 2-amino-6-methylpyridine in the presence of a base such as potassium carbonate. The mechanism of action of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one involves the inhibition of specific biological pathways, including NF-κB and CK2. The advantages of using 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in lab experiments include its potent inhibitory effects on specific biological pathways, its selectivity for specific targets, and its potential therapeutic applications. The limitations of using 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects. There are several future directions for research on 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one, including the development of more potent and selective inhibitors, investigation of its potential therapeutic applications, and further investigation of its potential off-target effects.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one involves the reaction of 4-bromoacetophenone and 2-amino-6-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-11-3-2-4-15(18-11)17-10-9-14(19)12-5-7-13(16)8-6-12/h2-10H,1H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPXFVKFBHULDH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Bromophenyl)-3-[(6-methylpyridin-2-YL)amino]prop-2-EN-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)

![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4883826.png)
![4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4883828.png)

![1-(hydroxymethyl)-4-(1-naphthyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883855.png)